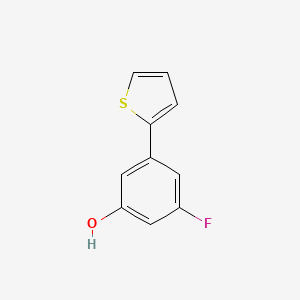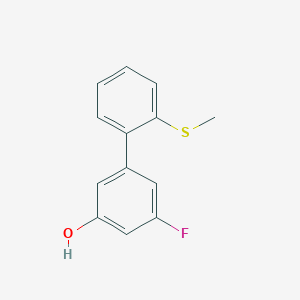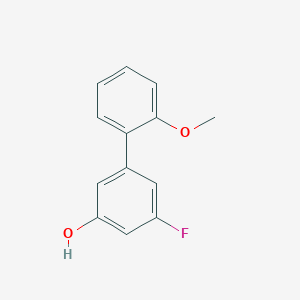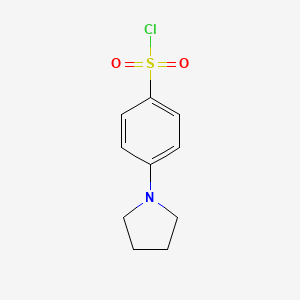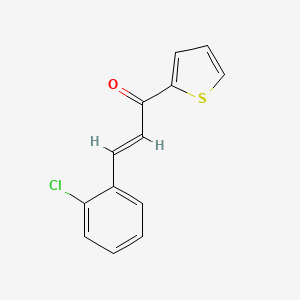
5-(3-Bromophenyl)-1-pentene, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromophenyl)-1-pentene seems to be a brominated phenolic compound . Bromophenols are organic compounds that consist of hydroxyl groups and bromine atoms bonded to a benzene ring . They can be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol .
Synthesis Analysis
While specific synthesis information for 5-(3-Bromophenyl)-1-pentene is not available, a related compound, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine, was synthesized in three steps starting from substituted anilines .Aplicaciones Científicas De Investigación
5-(3-Bromophenyl)-1-pentene, 97% has a variety of applications in scientific research. It has been used in the synthesis of polymers, such as polyurethanes and polystyrenes. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anticoagulants. Additionally, it has been used in the synthesis of dyes, pigments, and other organic compounds.
Mecanismo De Acción
The mechanism of action of 5-(3-Bromophenyl)-1-pentene, 97% is not fully understood. However, it is believed that the compound can act as a Lewis acid, a Bronsted acid, or both. As a Lewis acid, it can act as a catalyst for a variety of reactions. As a Bronsted acid, it can act as a proton donor, accepting electrons from other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Bromophenyl)-1-pentene, 97% are not well understood. However, some studies have suggested that the compound may have anti-inflammatory and anticoagulant properties. It may also have some antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-Bromophenyl)-1-pentene, 97% in laboratory experiments include its high boiling point and low volatility, which make it suitable for use in high temperature reactions. Additionally, it is soluble in a variety of organic solvents, making it easy to use in a variety of reactions. However, the compound can be toxic if ingested and should be handled with care.
Direcciones Futuras
The future directions for 5-(3-Bromophenyl)-1-pentene, 97% research include further study of its biochemical and physiological effects, as well as its potential applications in pharmaceuticals, dyes, and pigments. Additionally, further research into the mechanism of action of the compound could provide insight into its potential uses in a variety of reactions. Finally, further research into the synthesis of 5-(3-Bromophenyl)-1-pentene, 97% could lead to more efficient and cost-effective methods of synthesis.
Métodos De Síntesis
5-(3-Bromophenyl)-1-pentene, 97% is synthesized via a process known as Grignard reaction. This reaction involves the use of magnesium metal as a catalyst to react an alkyl halide with an aldehyde or ketone to form an alcohol. The Grignard reaction is a versatile and efficient way to synthesize 5-(3-Bromophenyl)-1-pentene, 97%. It is also a relatively inexpensive method of synthesis.
Propiedades
IUPAC Name |
1-bromo-3-pent-4-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-2-3-4-6-10-7-5-8-11(12)9-10/h2,5,7-9H,1,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUIKCXMGPLPHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

